N-(3-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide
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Overview
Description
“N-(3-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide” is a chemical compound with the molecular formula C17H21NO3S and a molecular weight of 319.421. It is intended for research use only and is not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H21NO3S1. However, the specific structural details are not available in the current literature.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available literature.Scientific Research Applications
Stereoselective Microbial Reduction
Research by Patel et al. (1993) demonstrated the use of microbial cultures for the stereoselective reduction of a related methanesulfonamide compound, which serves as a chiral intermediate in the synthesis of beta-receptor antagonists like d-sotalol. This highlights the potential of utilizing biological systems for the synthesis of complex organic molecules, offering environmentally friendly alternatives to traditional chemical synthesis methods Patel, R. N., Banerjee, A., McNamee, C., & Szarka, L. (1993). Applied Microbiology and Biotechnology.
Corrosion Inhibition
Olasunkanmi et al. (2016) investigated the adsorption characteristics and corrosion inhibition properties of sulfonamide derivatives on mild steel, revealing how these compounds can form protective films against acid attack, illustrating their potential application in material science and engineering to enhance the durability of metals Olasunkanmi, L., Obot, I., & Ebenso, E. (2016). RSC Advances.
Structural Studies
Dey et al. (2015) conducted structural studies on nimesulide triazole derivatives, including methanesulfonamide compounds, using X-ray powder diffraction. This research provides valuable insights into the molecular structures that could influence the biological activity and physical properties of pharmaceutical agents, indicating the importance of structural analysis in drug development Dey, T., Ghosh, S., Mareddy, J., Anireddy, J., Pal, S., & Mukherjee, A. K. (2015). CrystEngComm.
Asymmetric Catalysis
Ohkuma et al. (2007) explored the asymmetric hydrogenation of alpha-hydroxy ketones using a methanesulfonamide-based catalyst, underscoring the role of such compounds in facilitating highly selective chemical transformations. This work is crucial for the production of enantiomerically pure substances, which are often needed in pharmaceuticals Ohkuma, T., Utsumi, N., Watanabe, M., Tsutsumi, K., Arai, N., & Murata, K. (2007). Organic letters.
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose safety risks if improperly handled1.
Future Directions
The future directions of research involving this compound are not specified in the available literature.
Please note that this is a high-level summary based on the limited information available. For a comprehensive analysis, more detailed information or experimental data would be needed. Always ensure to handle research chemicals with appropriate safety measures.
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14-6-5-7-15(12-14)13-22(20,21)18-11-10-17(19)16-8-3-2-4-9-16/h2-9,12,17-19H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZRWQISLKMNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide |
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